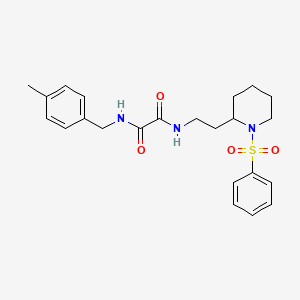

![molecular formula C17H21N3O4 B2946783 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide CAS No. 1775528-92-1](/img/structure/B2946783.png)

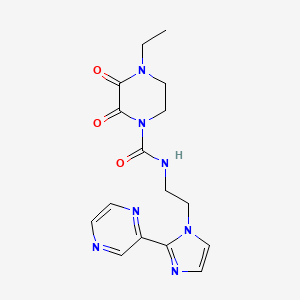

2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of diazaspiro[4.5]decane . Spiro compounds are a class of organic compounds with a unique structure consisting of two or more rings that share a single atom . The diazaspiro[4.5]decane structure indicates that the compound contains a spiro junction of a decane (10 carbon atoms) and a diaza (two nitrogen atoms) ring .

Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds, such as 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, have been synthesized for pharmacological activity studies . The synthesis often involves reactions with substituted aryl halides in the presence of a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of the diazaspiro[4.5]decane core. This core consists of a ten-membered carbon ring (decane) and a two-membered nitrogen ring (diazaspiro), sharing a single atom .将来の方向性

Future research could focus on further understanding the pharmacological activity of this compound and its derivatives, particularly their potential anticonvulsant effects . Additionally, more detailed studies on the synthesis, molecular structure, and chemical properties of this compound could provide valuable insights.

作用機序

Target of Action

The primary targets of this compound are the TYK2/JAK1 kinases . These kinases play a crucial role in the signaling pathways of many cytokines and growth factors, making them important targets for therapeutic intervention in various diseases.

Mode of Action

The compound interacts with its targets (TYK2/JAK1 kinases) by binding to their active sites, inhibiting their activity . This inhibition disrupts the signaling pathways of the cytokines and growth factors that rely on these kinases, leading to changes in cellular function.

Biochemical Pathways

The affected pathways primarily involve cytokine and growth factor signaling. The downstream effects of this disruption can vary widely depending on the specific cytokines and growth factors involved, but they often include changes in cell proliferation, differentiation, and immune response .

Pharmacokinetics

The compound has demonstrated excellent metabolic stability . .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in cell function due to the disruption of cytokine and growth factor signaling . In particular, the compound has shown more potent anti-inflammatory efficacy than tofacitinib in acute ulcerative colitis models .

特性

IUPAC Name |

2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-2-12-3-5-13(6-4-12)18-14(21)11-20-15(22)17(19-16(20)23)7-9-24-10-8-17/h3-6H,2,7-11H2,1H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQSFCAYJQGCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2946702.png)

![5-(4-ethylphenyl)-1-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2946704.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)

![N-(2-fluorophenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2946714.png)

![(2E)-N-{4-[acetyl(methyl)amino]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2946715.png)

![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-benzylacetamide](/img/structure/B2946716.png)